molecular formula C22H21NO4 B2680755 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid CAS No. 2138525-93-4

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid

Cat. No.: B2680755
CAS No.: 2138525-93-4
M. Wt: 363.413
InChI Key: DCZSWDJOGUHIQB-UHFFFAOYSA-N
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Description

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro junction, where two rings are connected through a single atom, creating a rigid and three-dimensional framework. The presence of the fluorenylmethoxycarbonyl (Fmoc) group makes it particularly useful in peptide synthesis as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a precursor containing a ketone and an amine can undergo intramolecular cyclization under acidic or basic conditions to form the spirocyclic structure.

    Introduction of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core or the fluorenyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like lithium aluminum hydride.

    Substitution: The Fmoc group can be removed under basic conditions, such as with piperidine, to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Piperidine for Fmoc deprotection.

Major Products

    Oxidation: Oxidized derivatives of the spirocyclic core.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives after Fmoc removal.

Scientific Research Applications

Chemistry

In chemistry, 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid is primarily used in peptide synthesis. The Fmoc group serves as a protecting group for amines, allowing for the stepwise construction of peptides without unwanted side reactions.

Biology

In biological research, this compound can be used to synthesize peptide-based probes or inhibitors that target specific proteins or enzymes. Its rigid spirocyclic structure can enhance the binding affinity and specificity of these molecules.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential as therapeutic agents. The spirocyclic structure can impart unique pharmacokinetic properties, such as improved metabolic stability and bioavailability.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of complex drug molecules. Its role as a protecting group in peptide synthesis is particularly valuable for the production of peptide-based drugs.

Mechanism of Action

The mechanism of action of 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid largely depends on its application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions. Upon deprotection, the free amine can participate in peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid
  • (6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid

Uniqueness

The uniqueness of 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid lies in its specific spirocyclic structure and the position of the carboxylic acid group. This configuration can influence the compound’s reactivity and its suitability for specific applications in peptide synthesis and medicinal chemistry.

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.4]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-20(25)19-11-23(13-22(19)9-10-22)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZSWDJOGUHIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138525-93-4
Record name 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid
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